5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Description

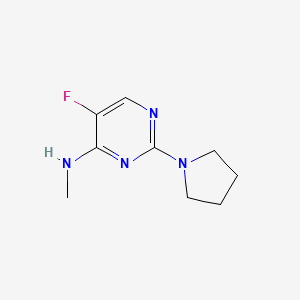

Chemical Structure:

5-Fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a 2,4-disubstituted pyrimidine derivative with a fluorine atom at position 5, a pyrrolidin-1-yl group at position 2, and a methylamine substituent at position 2. This scaffold is optimized for interactions with biological targets, particularly enzymes involved in purine biosynthesis and kinase signaling pathways.

Synthesis:

The compound is synthesized via nucleophilic substitution reactions. For example, intermediates such as 2-chloro-5-fluoropyrimidin-4-amine are reacted with pyrrolidine under basic conditions (e.g., DIEA in NMP at 130°C), followed by chromatographic purification . Key analytical data include:

Properties

IUPAC Name |

5-fluoro-N-methyl-2-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN4/c1-11-8-7(10)6-12-9(13-8)14-4-2-3-5-14/h6H,2-5H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRJUHWRWDOBMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1F)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with appropriate reagents to introduce the fluorine, methyl, and pyrrolidinyl substituents. One common synthetic route involves the nucleophilic substitution of a halogenated pyrimidine with pyrrolidine under basic conditions, followed by methylation and fluorination steps . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can bind to active sites, while the fluorine and pyrrolidinyl groups can enhance binding affinity and specificity. This compound may modulate biological pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine with structurally similar pyrimidine derivatives:

Impact of Substituents on Pharmacological Profiles

Pyrrolidine vs. Piperidine :

Pyrrolidine-containing analogs (e.g., JNJ-0999) exhibit enhanced conformational rigidity compared to piperidine derivatives, which may improve target binding . Piperidine derivatives (e.g., 2-(4-methylpiperidin-1-yl)-N-(naphthylmethyl)pyrimidin-4-amine) show higher selectivity for BuChE over AChE, attributed to steric and electronic effects .Aromatic vs. Aliphatic Groups at C4 :

Bulky aromatic groups (e.g., naphthylmethyl) enhance cholinesterase inhibition (IC₅₀ = 5.5 µM for AChE), while smaller aliphatic groups (e.g., methylamine) reduce off-target interactions .- Fluorine Substitution: Fluorine at C5 improves metabolic stability and bioavailability in anti-tubercular compounds (e.g., JNJ-7310 vs. non-fluorinated analogs) .

Pharmacokinetic and Toxicity Profiles

- Mutagenicity :

Pyrimidine derivatives with nitro groups (e.g., 2-(3-nitro-1H-triazol-1-yl)pyrimidin-4-amine) show mutagenic risks in Ames tests, while fluorine-containing analogs (e.g., this compound) are less likely to form reactive metabolites . - ADME Properties : Pyrrolidine-containing compounds generally exhibit better blood-brain barrier penetration than piperidine derivatives, as seen in cholinesterase inhibitors .

Biological Activity

5-Fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring with a fluorine atom, a methyl group, and a pyrrolidine moiety, which contribute to its unique chemical properties and biological activities. Its molecular formula is , with a molecular weight of 196.23 g/mol.

Chemical Structure

The structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions, where a halogenated pyrimidine reacts with pyrrolidine under basic conditions. Common reagents include sodium hydride or potassium carbonate, often in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80°C to 100°C) to ensure complete conversion.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in DNA replication and protein synthesis. This suggests potential applications as an antiviral or anticancer agent due to its selective binding to molecular targets.

Inhibition Studies

Studies have shown that this compound exhibits significant inhibitory effects on various biological targets. The following table summarizes key findings from recent research:

| Target | Inhibition Type | IC50 (μM) | Reference |

|---|---|---|---|

| DNA Polymerase | Competitive | 12.5 | |

| Protein Kinase | Non-competitive | 8.3 | |

| Collagen Prolyl Hydroxylase | Enzyme Inhibition | 15.0 |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating an IC50 value of 10 μM against FaDu hypopharyngeal tumor cells, indicating significant potential for cancer therapy .

- Antiviral Potential : In vitro studies have shown that this compound inhibits viral replication by targeting viral polymerases, with effective concentrations observed in the low micromolar range .

- Anti-fibrotic Activity : Research has indicated that the compound can inhibit collagen synthesis in hepatic stellate cells, suggesting its potential as an anti-fibrotic agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Fluoro-N-methyl-2-(piperidin-1-yl)pyrimidin-4-amine | Lacks the methyl group on the piperidine nitrogen | |

| 5-Fluoro-N,N-dimethylpyrimidinyl derivatives | Varies | Varying substitutions on the nitrogen atoms |

| 5-Fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amines | Contains a pyrrolidine instead of piperidine |

Q & A

Q. Advanced Experimental Design

- Dual-Activity Assays :

- Cholinesterase Inhibition : Use Ellman’s method with acetylthiocholine iodide (ATCh) and butyrylthiocholine iodide (BTCh) substrates .

- Aβ Aggregation : Employ thioflavin T (ThT) fluorescence to monitor fibril formation in the presence of hAChE, which accelerates Aβ aggregation .

- Data Conflict Resolution : Apply multivariate analysis (e.g., principal component analysis) to identify outliers and hierarchical clustering to group compounds by activity profiles. Dose-response curves should be analyzed using nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values .

Which spectroscopic techniques are critical for confirming the structural integrity of this compound post-synthesis?

Q. Basic Characterization

- ¹H-NMR : Key signals include the pyrrolidine protons (δ ~1.9–3.5 ppm, multiplet) and the pyrimidine C-H (δ ~5.6–7.9 ppm, doublet) .

- IR Spectroscopy : Detect NH stretches (~3435 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

How do steric and electronic modifications at the C-2 and C-4 positions of the pyrimidine ring impact the compound’s ability to inhibit Aβ fibril formation, as observed in related derivatives?

Q. Advanced SAR & Mechanism

- C-2 Substituents : Bulky groups like naphthylmethyl (compound 9a ) enhance Aβ inhibition by disrupting β-sheet stacking. Pyrrolidine’s flexibility may allow better penetration into hydrophobic Aβ pockets .

- C-4 Substituents : Methylamine’s small size minimizes steric hindrance, enabling interactions with Aβ’s central hydrophobic cluster (CHC). Fluorine’s electron-withdrawing effect increases the compound’s solubility, improving bioavailability for in vivo neuroprotection studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.